N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis and evaluation of derivatives related to N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide for antimicrobial applications. For instance, the synthesis of 2-phenylamino-thiazole derivatives has shown promising results as antimicrobial agents, with some molecules exhibiting more potent activity than reference drugs against pathogenic strains. These compounds have displayed pronounced antibacterial activity, particularly against Gram-positive strains, indicating their potential as novel antimicrobial agents (Bikobo et al., 2017).
Anticancer Activity
The compound has also been investigated for its anticancer potential. A study on the synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents highlighted a derivative that exhibited excellent in vivo inhibitory effects on tumor growth. This suggests the compound’s utility in cancer treatment, providing a foundation for further development of anticancer drugs (Yoshida et al., 2005).
Corrosion Inhibition
In the context of materials science, benzothiazole derivatives, including those structurally related to this compound, have been studied for their corrosion inhibiting properties. These derivatives have shown high efficiency in protecting steel against corrosion in acidic environments, which is significant for industrial applications requiring materials with enhanced durability and longevity (Hu et al., 2016).
Mechanism of Action
Target of Action
The primary target of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide, also known as N-{4-[(CYCLOPROPYLCARBAMOYL)METHYL]PHENYL}-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE, is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound acts as a COX inhibitor , suppressing the activity of the COX enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators, thereby exerting anti-inflammatory effects .
Biochemical Pathways
The inhibition of COX enzymes disrupts the arachidonic acid pathway , reducing the production of prostaglandins and other inflammatory mediators . This can lead to downstream effects such as reduced inflammation and pain.
Result of Action
The result of the compound’s action is a reduction in inflammation. By inhibiting the COX enzymes and disrupting the production of inflammatory mediators, it can alleviate symptoms of inflammation .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide on various types of cells and cellular processes are still being studied. Preliminary research suggests that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This includes studies on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are currently being studied. This includes investigations into any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This includes studies on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This includes studies on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being studied. This includes investigations into any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-18(21-14-6-7-14)9-12-1-4-15(5-2-12)22-19(24)13-3-8-16-17(10-13)25-11-20-16/h1-5,8,10-11,14H,6-7,9H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRIUTVEEKELOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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